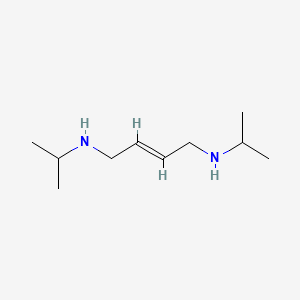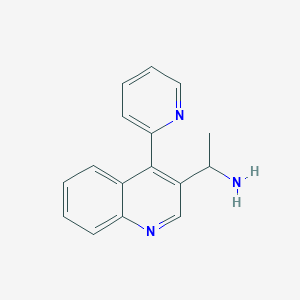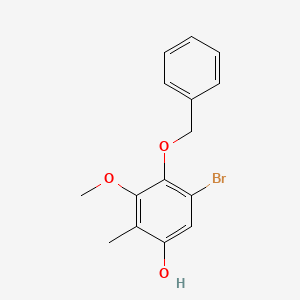
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of a benzyloxy group, a bromine atom, a methoxy group, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactionsThe final step involves the halogen exchange reaction to introduce the bromine atom .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols .
Scientific Research Applications
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands and metal complexes.
4-(Benzyloxy)phenol: Known for its depigmenting properties and used in the rubber industry.
4-Benzyloxy-3-methoxybenzaldehyde: Utilized in the synthesis of neurotrophic agents.
Uniqueness
4-(Benzyloxy)-5-bromo-3-methoxy-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. Its bromine atom allows for further functionalization through substitution reactions, while the benzyloxy and methoxy groups contribute to its stability and solubility in organic solvents .
Properties
CAS No. |
919288-49-6 |
|---|---|
Molecular Formula |
C15H15BrO3 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-methyl-4-phenylmethoxyphenol |
InChI |
InChI=1S/C15H15BrO3/c1-10-13(17)8-12(16)15(14(10)18-2)19-9-11-6-4-3-5-7-11/h3-8,17H,9H2,1-2H3 |
InChI Key |
IHLNEDODGGOSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1O)Br)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B12640655.png)
![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)
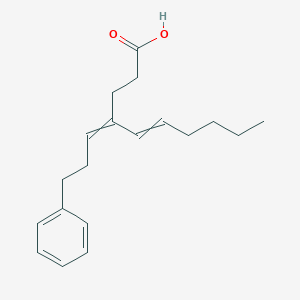


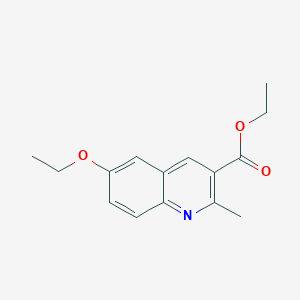
![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
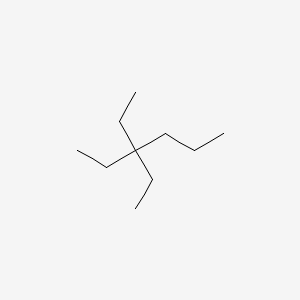
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
